molecular formula C20H14FN5O3 B11453071 N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]-2-methyl-3-nitrobenzamide

N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]-2-methyl-3-nitrobenzamide

Cat. No.: B11453071
M. Wt: 391.4 g/mol
InChI Key: YNDXFMDEOWAQNC-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]-2-methyl-3-nitrobenzamide is a complex organic compound that features a benzotriazole ring, a fluorophenyl group, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]-2-methyl-3-nitrobenzamide typically involves multiple steps:

    Formation of Benzotriazole Ring: The benzotriazole ring can be synthesized through the cyclization of o-phenylenediamine with nitrous acid.

    Introduction of Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group on a benzene ring.

    Coupling with Nitrobenzamide: The final step involves coupling the benzotriazole derivative with 2-methyl-3-nitrobenzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amine.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The benzotriazole ring can participate in electrophilic substitution reactions due to its electron-rich nature.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Halogenated solvents and strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Reduction of Nitro Group: 2-methyl-3-aminobenzamide.

    Substitution on Benzotriazole Ring: Various substituted benzotriazole derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]-2-methyl-3-nitrobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used to study the interactions of benzotriazole derivatives with biological macromolecules. It may serve as a probe to investigate enzyme activities or as a ligand in the development of new drugs.

Medicine

In medicinal chemistry, the compound’s structure suggests potential applications as an anti-inflammatory or anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In industrial applications, this compound can be used in the production of polymers, dyes, and other materials that require stable, high-performance compounds.

Mechanism of Action

The mechanism by which N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]-2-methyl-3-nitrobenzamide exerts its effects depends on its interaction with specific molecular targets. The benzotriazole ring can interact with metal ions, while the nitrobenzamide moiety can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-2-hydroxy-N-isopropylacetamide
  • N-(4-fluorophenyl)-2-bromo-benzamide
  • N-(2,4-difluorophenyl)-2-fluorobenzamide

Uniqueness

N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]-2-methyl-3-nitrobenzamide is unique due to the combination of its benzotriazole ring and nitrobenzamide moiety This combination provides a distinct set of chemical properties and reactivity patterns that are not found in other similar compounds

Properties

Molecular Formula

C20H14FN5O3

Molecular Weight

391.4 g/mol

IUPAC Name

N-[2-(4-fluorophenyl)benzotriazol-5-yl]-2-methyl-3-nitrobenzamide

InChI

InChI=1S/C20H14FN5O3/c1-12-16(3-2-4-19(12)26(28)29)20(27)22-14-7-10-17-18(11-14)24-25(23-17)15-8-5-13(21)6-9-15/h2-11H,1H3,(H,22,27)

InChI Key

YNDXFMDEOWAQNC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)F

Origin of Product

United States

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